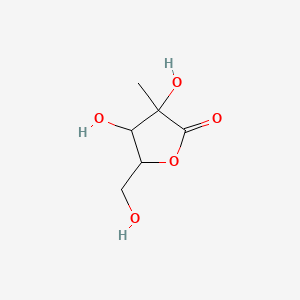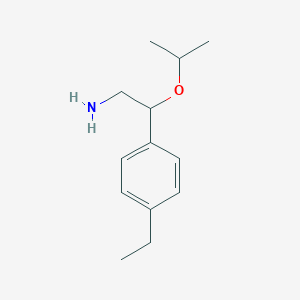
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an alanyl group and a glutamic acid moiety, both esterified with tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester typically involves the esterification of N-L-alanine and L-glutamic acid with tert-butyl chloroformate. The reaction is carried out under basic conditions to facilitate the formation of the ester bonds. The general steps are as follows:
Esterification: N-L-alanine and L-glutamic acid are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Condensation: The resulting esters are then condensed under alkaline conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: L-alanine and L-glutamic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Compounds with substituted functional groups replacing the tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with receptors or other proteins, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester
- L-Alanyl-L-glutamine
- N-(β-d-Deoxyfructos-1-yl)-L-glutamic Acid
Uniqueness
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is unique due to its specific esterification with tert-butyl groups, which can influence its chemical stability and reactivity. This makes it distinct from other similar compounds that may have different ester groups or functional modifications .
Eigenschaften
Molekularformel |
C16H30N2O5 |
|---|---|
Molekulargewicht |
330.42 g/mol |
IUPAC-Name |
ditert-butyl 2-(2-aminopropanoylamino)pentanedioate |
InChI |
InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20) |
InChI-Schlüssel |
ASHMKWFZVCYOSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)
![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)


![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)

